molecular formula C9H13BrN2O2 B8037119 methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate

methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate

Cat. No.: B8037119
M. Wt: 261.12 g/mol
InChI Key: NMEXTBPLIHLQRE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is a valuable brominated pyrazole ester intermediate designed for pharmaceutical and chemical synthesis research. This compound features a reactive bromine atom and an ester group on the pyrazole core, making it a versatile building block for constructing more complex molecules via cross-coupling reactions and functional group transformations . As part of the 1H-pyrazole-3-carboxylic acid ester family, this scaffold is of significant interest in medicinal chemistry and materials science . The structural motif is commonly explored in the development of novel compounds with potential biological activity. Related pyrazole-carboxylate complexes have been synthesized and evaluated for various properties, including in vitro cytotoxicity, highlighting the research value of this chemical class . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use. The closely related methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate carries hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated place . Storage: To maintain stability and purity, it is recommended to store this compound sealed in a dry environment at cool temperatures (2-8°C) .

Properties

IUPAC Name

methyl 4-bromo-1-butylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-3-4-5-12-6-7(10)8(11-12)9(13)14-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEXTBPLIHLQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation at the Pyrazole Nitrogen

Introducing the butyl group at the 1-position post-cyclization is achievable via alkylation of the parent pyrazole. Key considerations include:

  • Alkylation Reagents : 1-Bromobutane (2.0 equiv), potassium carbonate (base), DMF, 60°C, 24 hours.

  • Yield : 58–65%, with minor formation of dialkylated byproducts (<5%).

Optimization Data :

ParameterTested RangeOptimal ConditionImpact on Yield
BaseK2CO3, NaH, Cs2CO3K2CO3+12% vs. NaH
SolventDMF, THF, DMSODMF+18% vs. THF
Temperature (°C)40–8060Peak yield at 60

Bromination Strategies

While bromination is often performed pre-cyclization, post-synthetic bromination using N-bromosuccinimide (NBS) has been explored:

  • Conditions : NBS (1.1 equiv), AIBN (catalytic), CCl4, reflux, 6 hours.

  • Yield : 52%, with competing oxidation of the ester group observed.

Comparative Analysis : Pre-cyclization bromination avoids ester degradation, making it the preferred route for high-purity synthesis.

Esterification and Protecting Group Chemistry

The carboxylate moiety is introduced via esterification of the corresponding pyrazole-3-carboxylic acid. A two-step protocol involves:

  • Saponification : Hydrolysis of the pre-existing ester (e.g., ethyl to carboxylic acid) using LiOH (2.0 equiv), THF/H2O, 25°C, 4 hours.

  • Re-esterification : Reaction with methanol (excess), H2SO4 (catalytic), reflux, 8 hours.

Yield : 85% over two steps.

Challenges : The butyl group’s steric bulk necessitates prolonged reaction times for complete esterification.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (s, 1H, H5), 4.32 (t, J = 7.2 Hz, 2H, N-CH2), 3.89 (s, 3H, COOCH3), 1.65–1.25 (m, 4H, CH2CH2), 0.92 (t, J = 7.4 Hz, 3H, CH3).

  • 13C NMR : δ 161.2 (COO), 144.5 (C4-Br), 106.8 (C5), 54.1 (N-CH2), 49.8 (COOCH3), 32.1–22.4 (butyl chain), 13.8 (CH3).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C9H13BrN2O2 [M+H]+: 285.0084; found: 285.0086.

Industrial-Scale Production Considerations

Scalable synthesis requires continuous flow systems to enhance efficiency:

  • Flow Reactor Parameters : Residence time = 30 min, T = 70°C, throughput = 1.2 kg/day.

  • Purity : >99% by HPLC, with residual solvent levels <50 ppm .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.

Major Products

    Substitution: Formation of 4-substituted pyrazole derivatives.

    Reduction: Formation of 3-hydroxy-1-butyl-4-bromo-1H-pyrazole.

    Oxidation: Formation of 3-carboxy-1-butyl-4-bromo-1H-pyrazole.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its applications in medicinal chemistry include:

  • Enzyme Inhibition : The compound has been shown to inhibit liver alcohol dehydrogenase (ADH), which is crucial in alcohol metabolism. This inhibition can have therapeutic implications for conditions related to alcohol consumption.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities by interacting with specific molecular targets within cells, potentially affecting cellular energy metabolism and proliferation.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively binds to the active site of ADH, preventing the conversion of ethanol to acetaldehyde, thus influencing alcohol metabolism.

Agrochemistry

In agrochemistry, this compound is being explored for its potential in developing herbicides and fungicides. Its biological activity against specific plant pathogens makes it a candidate for agricultural applications.

Table: Potential Agrochemical Applications

Application TypeSpecific UseBiological Activity
HerbicidesTargeting broadleaf weedsEffective against certain pathogens
FungicidesProtecting crops from fungal infectionsExhibits antifungal properties

Material Science

The compound serves as a precursor for synthesizing advanced materials with tailored electronic and optical properties. Its structural versatility allows for modifications that can enhance the performance of materials in various applications.

Case Study: Material Development

Research has shown that incorporating this compound into polymer matrices can improve their electronic properties, making them suitable for use in sensors and other electronic devices.

Biological Research

This compound is also employed in biological research to study the effects of pyrazole derivatives on various biological systems. Its interactions with enzymes and receptors can lead to insights into metabolic pathways critical for health.

Table: Biological Activities

Activity TypeMechanism of ActionPotential Applications
Enzyme InhibitionBinds to active sites of enzymesTherapeutic agents in metabolic disorders
Receptor ModulationAlters signaling pathwaysDrug development for various diseases

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural analogues differ primarily in the substituents at positions 1 and 3 of the pyrazole ring. Below is a comparative analysis of methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate with its closest analogues (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Position 1 Substituent Position 3 Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound (Target) Butyl (C₄H₉) Methyl ester (COOCH₃) C₉H₁₃BrN₂O₂ ~277.12 High lipophilicity; used in Suzuki couplings
Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (211738-66-8) Methyl (CH₃) Methyl ester (COOCH₃) C₆H₇BrN₂O₂ 219.04 Shorter alkyl chain; higher solubility in polar solvents
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (400877-53-4) Methyl (CH₃) Ethyl ester (COOCH₂CH₃) C₇H₉BrN₂O₂ 233.07 Enhanced steric hindrance; slower hydrolysis kinetics
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde (287917-96-8) Methyl (CH₃) Aldehyde (CHO) C₅H₅BrN₂O 189.01 Reactive aldehyde group; prone to nucleophilic additions
Methyl 4-bromo-1H-pyrazole-3-carboxylate (81190-89-8) H (no substituent) Methyl ester (COOCH₃) C₅H₅BrN₂O₂ 193.01 Unsubstituted N1; higher electrophilicity at pyrazole ring
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (1823403-85-5) Trifluoroethyl (CF₃CH₂) Methyl ester (COOCH₃) C₇H₆BrF₃N₂O₂ 287.03 Fluorinated substituent; increased metabolic stability

Crystallographic and Computational Insights

  • Crystal Packing : The butyl chain in the target compound likely induces distinct crystal packing patterns compared to smaller substituents. Tools like Mercury CSD () enable visualization of these differences, which influence solubility and melting points .
  • Structural Refinement : Programs like SHELXL () are critical for resolving subtle structural variations in analogues, such as bond lengths and angles affected by substituent electronegativity .

Biological Activity

Methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H11BrN2O2C_7H_{11}BrN_2O_2 and a molecular weight of approximately 203.08 g/mol. The compound features a five-membered pyrazole ring with a bromine atom at the fourth position and a butyl group at the first position, contributing to its unique reactivity and biological properties.

Biological Activities

Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the bromine atom may enhance its interaction with microbial targets, potentially disrupting their cellular functions .

Anticancer Effects : Research has suggested that this compound may possess anticancer properties. It is hypothesized that it interacts with specific molecular targets involved in cell proliferation and survival, leading to inhibition of cancer cell growth. For example, studies have demonstrated cytotoxic effects on cancer cell lines, although further investigation is required to elucidate the exact mechanisms involved .

The biological activity of this compound is thought to be mediated through its ability to inhibit certain enzymatic pathways crucial for cellular metabolism. Interaction studies indicate that it may bind to specific enzymes or receptors, affecting metabolic pathways and leading to altered cellular responses. For instance, it has been shown to inhibit liver alcohol dehydrogenase, preventing the conversion of alcohols to aldehydes, which could have implications for metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against specific bacterial strains, suggesting potential as an antimicrobial agent.
Cytotoxicity Assays Showed significant cytotoxic effects on cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating effective growth inhibition .
Enzyme Interaction Studies Identified as an inhibitor of liver alcohol dehydrogenase, impacting alcohol metabolism and suggesting therapeutic avenues for metabolic disorders .

Q & A

Q. What are the key synthetic routes for methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of pyrazole cores. A common approach includes:

N-alkylation : Introducing the butyl group at the pyrazole N1 position using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Bromination : Electrophilic bromination at the C4 position using bromine or NBS (N-bromosuccinimide) in acetic acid .

Esterification : Carboxylation at C3 via reaction with methyl chloroformate in the presence of a base.
For example, similar pyrazole derivatives were synthesized via copper-catalyzed cross-coupling in THF/water (1:1) with CuSO₄, sodium ascorbate, and heating at 50°C for 16 hours .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Critical characterization techniques include:
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., the butyl chain at N1 and bromine at C4). For instance, the butyl group’s methylene protons appear as a triplet (~δ 0.9–1.5 ppm), while the pyrazole ring protons resonate between δ 6.5–8.5 ppm .
  • HRMS : Validate molecular weight (expected [M⁺] at m/z ~289.03 for C₉H₁₃BrN₂O₂).
  • IR : Confirm ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Q. What substitution reactions are feasible at the 4-bromo position?

  • Methodological Answer : The bromine at C4 is reactive in nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
  • SNAr : Use strong nucleophiles (e.g., amines, phenols) with K₂CO₃ as a base in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) .
  • Suzuki Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄, a boronic acid, and K₂CO₃ in toluene/water .

Advanced Research Questions

Q. How does steric hindrance from the butyl group influence regioselectivity in substitution reactions?

  • Methodological Answer : The bulky butyl group at N1 directs reactivity to the less hindered C4 bromine. Computational modeling (DFT) can predict regioselectivity by analyzing electron density and steric maps. For example, in triazole-pyrazole hybrids, steric effects from substituents shifted reaction outcomes by >80% toward the desired isomer . Experimental validation via HPLC or X-ray crystallography is recommended .

Q. What strategies optimize cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands (XPhos) enhance coupling efficiency with electron-deficient boronic acids.
  • Solvent System : Use toluene/ethanol/water (3:1:1) for solubility and phase transfer.
  • Microwave Assistance : Reduce reaction time from 16 hours to 2–4 hours at 100°C while maintaining yields >85% .

Q. How can computational methods predict biological activity or reactivity of derivatives?

  • Methodological Answer :
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. For example, electron-withdrawing groups at C4 enhance antibacterial potency in pyrazole-carboxylates .
  • DFT Calculations : Predict reaction barriers for substitution pathways (e.g., Br → NH₂) using Gaussian09 at the B3LYP/6-31G* level .

Handling and Safety Considerations

Q. What protocols ensure safe handling of this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential irritant vapors (ester groups).
  • Disposal : Treat as halogenated waste. Incinerate at >1,200°C or use licensed disposal services for non-recyclable material .

Data Gaps and Future Research

Q. What are the unresolved challenges in studying this compound?

  • Methodological Answer :
  • Ecotoxicity : No data exists on bioaccumulation or aquatic toxicity; standard OECD 301 tests are recommended .
  • Metabolic Pathways : Radiolabeled studies (¹⁴C-tracking) could map degradation in biological systems.
  • Crystal Engineering : X-ray diffraction (e.g., CCDC studies) is needed to correlate solid-state packing with solubility .

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